Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-
Overview
Description
Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- is a versatile chemical compound with the molecular formula C12H21NO4Si and a molar mass of 271.38 g/mol . This compound is widely used in various fields such as medical research, environmental research, and industrial research due to its unique properties.
Preparation Methods
The synthesis of Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- typically involves the reaction of 3-aminopropyltrimethoxysilane with an appropriate benzenamine derivative under controlled conditions . The reaction conditions often include the use of solvents such as toluene or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products .
Scientific Research Applications
Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a silane coupling agent to improve the adhesion between inorganic materials and organic polymers. This property is particularly useful in the development of advanced composite materials.
Medicine: It is used in drug delivery systems to improve the stability and efficacy of therapeutic agents.
Mechanism of Action
The mechanism of action of Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- involves its ability to form covalent bonds with both organic and inorganic materials . The trimethoxysilyl group can hydrolyze in the presence of moisture, forming silanol groups that can further condense to form siloxane bonds. This property allows the compound to act as a bridge between different materials, enhancing their compatibility and adhesion .
Comparison with Similar Compounds
Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- can be compared with other silane coupling agents such as:
3-aminopropyltriethoxysilane: Similar to Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-, but with ethoxy groups instead of methoxy groups.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Contains an additional amino group, providing different functionalization capabilities.
The uniqueness of Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- lies in its specific combination of functional groups, which allows for versatile applications in various fields .
Properties
IUPAC Name |
3-(3-trimethoxysilylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4Si/c1-14-18(15-2,16-3)9-5-8-17-12-7-4-6-11(13)10-12/h4,6-7,10H,5,8-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPGCAGBHBJUJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC1=CC=CC(=C1)N)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50887924 | |
Record name | Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50887924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71550-66-8 | |
Record name | 3-[3-(Trimethoxysilyl)propoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71550-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50887924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(m-Aminophenoxy)propyltrimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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